4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole structure elucidation

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a key heterocyclic compound.[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

The structure of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is of interest as it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the H2-receptor antagonist Cimetidine.[5] An unambiguous confirmation of its molecular structure is paramount to ensure the identity, purity, and safety of subsequent active pharmaceutical ingredients (APIs). This guide will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Proposed Molecular Structure and Atom Numbering

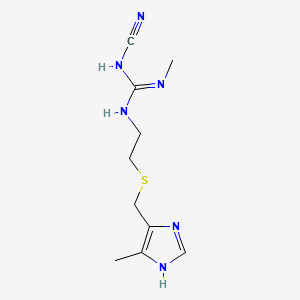

Before commencing the analysis, we propose the following structure for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. A systematic atom numbering convention is established here and will be used consistently throughout this guide to facilitate clear and unambiguous discussion of spectroscopic data.

Caption: Proposed structure and atom numbering.

Mass Spectrometry (MS): Confirming the Elemental Composition

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can definitively establish the elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules like our target compound, minimizing fragmentation and maximizing the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[6]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

MS Settings:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 250 °C

-

Mass Range: m/z 50-500

-

-

Data Acquisition: Acquire the spectrum in full scan mode. Use a known reference standard for internal calibration to ensure high mass accuracy.

Data Presentation & Interpretation

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Observed Value |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃S | - |

| Exact Mass (Neutral) | 171.0830 | - |

| [M+H]⁺ (Calculated) | 172.0903 | 172.0901 |

The HRMS data provides the foundational evidence for our proposed structure. The observed mass for the protonated molecule ([M+H]⁺) at m/z 172.0901 is in excellent agreement with the calculated exact mass of 172.0903 for the formula C₇H₁₄N₃S⁺.[7] This confirms the elemental composition and is the first piece of corroborating evidence. Further analysis in MS/MS mode would likely show characteristic fragmentation patterns, such as the cleavage of the C-S bonds in the thioether linkage, providing additional structural clues.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the amine (N-H), the imidazole ring (N-H, C=N, C-N), and the aliphatic chains (C-H).[10][11][12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation & Interpretation

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400-3200 | Broad, Medium | N-H stretching (Amine & Imidazole) |

| ~3100-3000 | Medium | C-H stretching (Imidazole C2-H) |

| ~2950-2850 | Medium-Strong | C-H stretching (Aliphatic CH₂) |

| ~1650 | Medium | C=N stretching (Imidazole ring) |

| ~1580 | Medium | C=C stretching (Imidazole ring) |

| ~1450 | Medium | CH₂ scissoring |

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of N-H stretching, consistent with both the primary amine and the imidazole N-H. The bands in the 2950-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds. The characteristic C=N and C=C stretching frequencies around 1650 and 1580 cm⁻¹ strongly support the existence of the imidazole ring structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the most detailed information for structure elucidation, allowing us to map the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment. The causality is as follows: ¹H NMR identifies the proton environments and their couplings, ¹³C NMR shows the unique carbon environments, COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC establishes long-range connectivity, allowing us to piece the molecular puzzle together.[15][16][17][18]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). The use of D₂O will result in the exchange of labile protons (N-H and N-H₂) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a useful diagnostic tool.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

COSY (Correlation Spectroscopy): A standard gradient-selected COSY experiment to show ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): A standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) coupling (~145 Hz) to show direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-selected HMBC experiment with the long-range coupling delay optimized for ²J(C,H) and ³J(C,H) (~8 Hz) to show 2- and 3-bond ¹H-¹³C correlations.

-

Data Presentation & Interpretation

¹H and ¹³C NMR Data

Table 3: Hypothetical ¹H and ¹³C NMR Data (500 MHz, D₂O)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C2-H | 7.55 | s | 1H | 135.0 |

| C6-H₃ | 2.20 | s | 3H | 10.5 |

| C7-H₂ | 3.70 | s | 2H | 28.0 |

| C9-H₂ | 2.85 | t | 2H | 32.0 |

| C10-H₂ | 3.10 | t | 2H | 39.0 |

| C4 | - | - | - | 125.0 |

| C5 | - | - | - | 128.0 |

Note: N-H protons are not observed due to exchange in D₂O.

-

Interpretation: The ¹H NMR shows five distinct signals. The downfield singlet at 7.55 ppm is characteristic of the C2 proton on the imidazole ring.[15] The singlet at 2.20 ppm integrating to 3H is the C6 methyl group. The singlet at 3.70 ppm (2H) corresponds to the C7 methylene group, which is a singlet because it has no adjacent protons. The two triplets at 2.85 and 3.10 ppm, each integrating to 2H, are indicative of the adjacent C9 and C10 methylene groups of the ethylamino fragment, which are coupled to each other. The ¹³C NMR spectrum shows all 7 expected carbon signals.

2D NMR: Connecting the Pieces

COSY Analysis

The COSY experiment is critical for identifying coupled proton systems. In this molecule, the primary expected correlation is between the protons on C9 and C10.

Caption: COSY correlation for the aminoethyl fragment.

-

Interpretation: A cross-peak between the signals at δ 2.85 (H-C9) and δ 3.10 (H-C10) would definitively confirm their connectivity, establishing the -CH₂-CH₂- fragment of the aminoethyl side chain.

HSQC Analysis

The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

Table 4: HSQC ¹H-¹³C One-Bond Correlations

| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |

|---|---|---|

| 7.55 | 135.0 | C2-H |

| 2.20 | 10.5 | C6-H₃ |

| 3.70 | 28.0 | C7-H₂ |

| 2.85 | 32.0 | C9-H₂ |

| 3.10 | 39.0 | C10-H₂ |

HMBC Analysis: The Final Confirmation

The HMBC experiment is the most powerful tool for elucidating the final structure, as it reveals long-range (2- and 3-bond) correlations, connecting the different fragments of the molecule.

Table 5: Key HMBC Long-Range Correlations

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Inferred Connectivity |

|---|---|---|

| H-C2 (7.55) | C4 (125.0), C5 (128.0) | Confirms C2 position in the ring |

| H₃-C6 (2.20) | C4 (125.0), C5 (128.0) | Crucial: Connects methyl group to C5 |

| H₂-C7 (3.70) | C4 (125.0), C5 (128.0), C9 (32.0) | Crucial: Connects thiomethyl to C4 and S-CH₂ |

| H₂-C9 (2.85) | C7 (28.0), C10 (39.0) | Confirms S-CH₂-CH₂ linkage |

Caption: Key HMBC correlations confirming the molecular skeleton.

-

Interpretation: The HMBC correlations are definitive. The correlation from the methyl protons (H-C6) to both C4 and C5 places the methyl group at position C5. Similarly, the correlation from the methylene protons H-C7 to C4 and C5 confirms the attachment of the thiomethyl linker at C4. Finally, the correlations from H-C7 to C9 and H-C9 to C7 and C10 unequivocally link the entire side chain together. This web of correlations leaves no doubt as to the constitution of the molecule.

Overall Workflow and Conclusion

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. mdpi.com [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole | 38585-67-0 [chemicalbook.com]

- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole | C7H13N3S | CID 665568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sfrbm.org [sfrbm.org]

- 9. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole(288-32-4) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

[

[ [

[